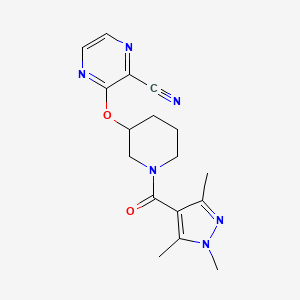

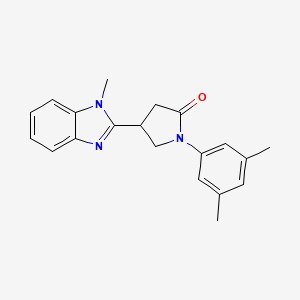

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

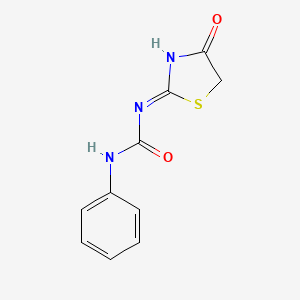

The compound "3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" is a complex molecule that appears to be related to the field of heterocyclic chemistry, specifically involving pyrazole and pyrazine derivatives. The molecule features a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, known for its presence in various pharmacologically active compounds. The compound also contains a pyrazine moiety, another nitrogen-containing heterocycle, and a piperidine ring, a six-membered nitrogen-containing heterocycle. The presence of a carbonitrile group suggests potential reactivity and the possibility of further functionalization.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one derivatives involves a one-pot, three-component reaction using salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and arylhydrazine in the presence of piperidine . This method offers advantages such as ease of handling, good yields, and straightforward purification. Similarly, the synthesis of pyrazolo[4,3-c]quinolines from 2,4-dichloro-quinoline-3-carbonitrile and hydrazines followed by reactions with various reagents, including piperidine, leads to heterocyclic derivatives . These methods indicate that piperidine is a common reagent in the synthesis of pyrazole derivatives and could potentially be involved in the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms within the ring, which can significantly influence the electronic properties of the molecule. The NMR spectroscopy data, including 1H and 13C NMR, are essential for confirming the structure of such compounds . The presence of a carbonitrile group in the molecule suggests a polar character, which could affect the molecule's overall reactivity and interaction with other chemical entities.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, depending on the functional groups present. For example, the reaction of pyrazolo[4,3-c]quinolines with different reagents results in the formation of heterocyclic derivatives . The reactivity of the carbonitrile group can lead to nucleophilic addition reactions, and the presence of a piperidine moiety can introduce basicity to the molecule, potentially participating in acid-base reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of heteroatoms like nitrogen can contribute to the compound's polarity, solubility, and boiling point. The carbonitrile group can increase the molecule's reactivity, making it a potential candidate for further chemical transformations. The solubility of such compounds in organic solvents like acetonitrile, as well as their stability under reflux conditions, are important considerations for synthesis and application .

Applications De Recherche Scientifique

Synthesis and Reactivity

- The compound has been involved in studies focusing on the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines, indicating its versatility in organic synthesis. For example, research by Abdallah demonstrated the synthesis of pyrazole-4-carbonitrile derivatives through reactions involving similar compound structures, showcasing the potential for creating a broad range of heterocyclic compounds with significant chemical diversity (Tayseer A. Abdallah, 2007).

Potential Biological Activities

- Several studies have explored the biological activities of compounds synthesized from structures related to "3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile". For instance, Elewa et al. synthesized derivatives that were evaluated for their antibacterial and antitumor activities, indicating the potential therapeutic applications of such compounds (Safaa I. Elewa et al., 2021).

Chemical Structure Analysis

- Studies have also focused on the molecular and crystal structure analysis of related compounds, which is crucial for understanding their reactivity and potential interactions with biological targets. For example, Jansone et al. conducted X-ray diffraction analysis to determine the crystal structure, providing insights into the molecular arrangement that could influence the compound's biological activity (D. Jansone et al., 2007).

Advanced Synthesis Techniques

- Research into efficient synthesis methods for related compounds has been documented, such as the iodine-catalyzed synthesis of fully substituted pyrazoles, highlighting innovative approaches to enhance the synthesis efficiency and introduce functional groups that could modulate biological activity (Jun Sun et al., 2015).

Anticancer Activity

- The anticancer activity of novel heterocyclic compounds based on structures akin to "3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" has been a significant focus, with studies reporting on the synthesis and evaluation of these compounds against various cancer cell lines (N. Metwally et al., 2016).

Propriétés

IUPAC Name |

3-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-11-15(12(2)22(3)21-11)17(24)23-8-4-5-13(10-23)25-16-14(9-18)19-6-7-20-16/h6-7,13H,4-5,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKKQTJWZJXRCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2514334.png)

![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)